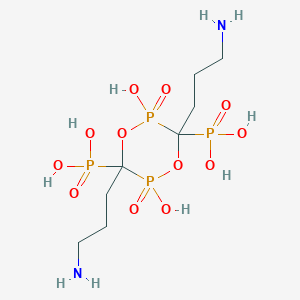
4'-OH-2,3',5',6-Tetrabromodiphenyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether typically involves the bromination of diphenyl ether. The process includes the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination .
Industrial Production Methods
Industrial production methods for polybrominated diphenyl ethers, including 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether, often involve large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination and to ensure uniform distribution of bromine atoms on the diphenyl ether molecule .
Analyse Des Réactions Chimiques
Types of Reactions
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of bromine atoms, forming lower-brominated diphenyl ethers.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroxylated polybrominated diphenyl ethers.
Reduction: Lower-brominated diphenyl ethers.
Substitution: Substituted diphenyl ethers with different functional groups.
Applications De Recherche Scientifique
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether involves its interaction with biological molecules, particularly those involved in endocrine signaling. It can bind to hormone receptors, disrupting normal hormonal functions and leading to various biological effects . The compound’s brominated structure allows it to interact with and disrupt cellular processes, potentially leading to toxicological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’-Tetrabromodiphenyl Ether: Another PBDE with similar flame-retardant properties.
2,3’,4’,6-Tetrabromodiphenyl Ether: A related compound used in similar applications.
2,3,4,4’-Tetrabromodiphenyl Ether: Shares similar chemical properties and applications.
Uniqueness
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is unique due to its specific bromination pattern and the presence of a hydroxyl group, which can influence its reactivity and biological interactions. This makes it particularly useful in studies related to endocrine disruption and environmental toxicity .
Propriétés
Formule moléculaire |
C12H6Br4O2 |
|---|---|
Poids moléculaire |
501.79 g/mol |
Nom IUPAC |
2,6-dibromo-4-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-2-1-3-8(14)12(7)18-6-4-9(15)11(17)10(16)5-6/h1-5,17H |
Clé InChI |
APAMXFBEBPWCIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C(=C2)Br)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


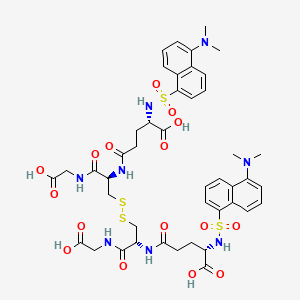
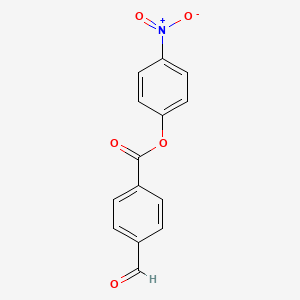
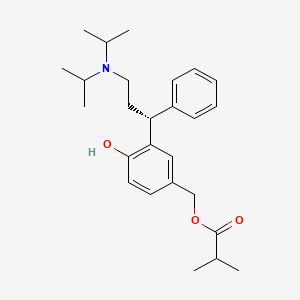


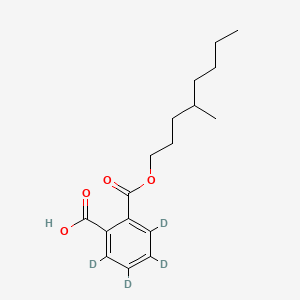
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)

